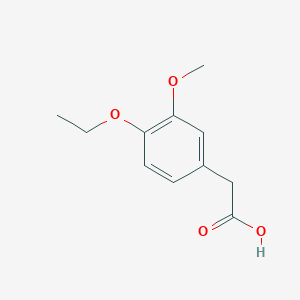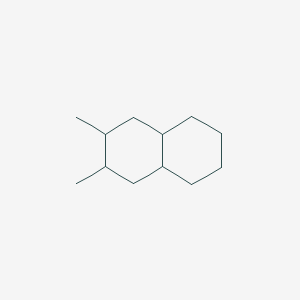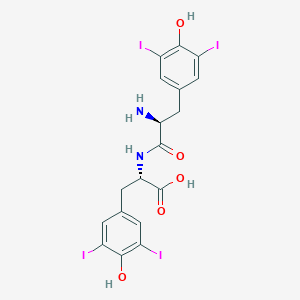![molecular formula C30H16 B089507 Anthra[1,2,3,4-ghi]perylene CAS No. 190-85-2](/img/structure/B89507.png)
Anthra[1,2,3,4-ghi]perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique structural and chemical properties. This compound is a member of the perylene family of PAHs and is known for its ability to fluoresce, making it useful in various applications.
Applications De Recherche Scientifique
Anthra[1,2,3,4-ghi]perylene has a wide range of scientific research applications, including in the fields of material science, environmental science, and biology. In material science, Anthra[1,2,3,4-ghi]perylene is used as a fluorescent dye in organic light-emitting diodes (OLEDs) and solar cells. In environmental science, it is used as a biomarker for Anthra[1,2,3,4-ghi]perylene contamination in soil and water. In biology, it is used as a fluorescent probe to study protein-protein interactions and cell signaling pathways.
Mécanisme D'action
The mechanism of action of Anthra[1,2,3,4-ghi]perylene is not fully understood, but it is known to interact with DNA and RNA. It has been shown to intercalate into the DNA double helix, causing structural changes that can lead to DNA damage and mutations. It also has the ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
Anthra[1,2,3,4-ghi]perylene has been shown to have both beneficial and harmful effects on biochemical and physiological processes. On one hand, it has been shown to have antioxidant properties and can protect cells from oxidative stress. On the other hand, it has been shown to be carcinogenic and can cause DNA damage and mutations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Anthra[1,2,3,4-ghi]perylene in lab experiments is its ability to fluoresce, making it useful as a fluorescent probe. It is also relatively easy to synthesize and purify. However, one of the main limitations is its toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Anthra[1,2,3,4-ghi]perylene. One area of interest is its potential use in cancer treatment. It has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Another area of interest is its use as a biomarker for environmental contamination. Research could focus on developing new methods for detecting and quantifying Anthra[1,2,3,4-ghi]perylene in soil and water samples. Finally, research could focus on developing new synthetic methods for Anthra[1,2,3,4-ghi]perylene that are more efficient and environmentally friendly.
In conclusion, Anthra[1,2,3,4-ghi]perylene is a unique and versatile compound that has many scientific research applications. Its ability to fluoresce and interact with DNA and RNA make it useful in a variety of fields, including material science, environmental science, and biology. While there are both advantages and limitations to using Anthra[1,2,3,4-ghi]perylene in lab experiments, its potential for future research is vast and exciting.
Méthodes De Synthèse
Anthra[1,2,3,4-ghi]perylene can be synthesized by several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of naphthalene with maleic anhydride in the presence of a catalyst to form Anthra[1,2,3,4-ghi]perylene.
Propriétés
Numéro CAS |
190-85-2 |
|---|---|
Nom du produit |
Anthra[1,2,3,4-ghi]perylene |
Formule moléculaire |
C30H16 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
octacyclo[20.8.0.02,11.03,8.04,29.012,21.014,19.025,30]triaconta-1(22),2(11),3(8),4,6,9,12,14,16,18,20,23,25(30),26,28-pentadecaene |
InChI |
InChI=1S/C30H16/c1-2-6-20-16-26-24-14-12-18-8-4-10-22-21-9-3-7-17-11-13-23(25(26)15-19(20)5-1)29(27(17)21)30(24)28(18)22/h1-16H |
Clé InChI |
LAEGBVZJOGMQBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4 |
SMILES canonique |
C1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4 |
Autres numéros CAS |
190-85-2 |
Synonymes |
Anthra[1,2,3,4-ghi]perylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



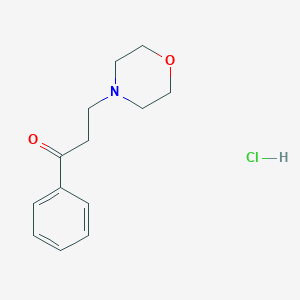
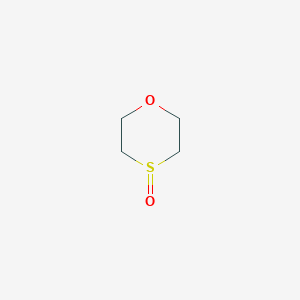

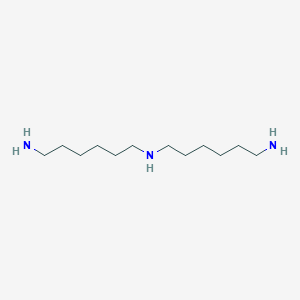
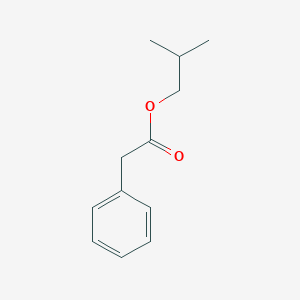
![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
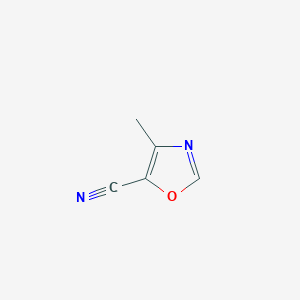
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
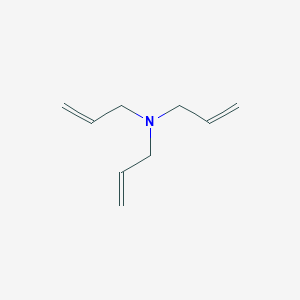
![Benzo[c]chrysene](/img/structure/B89444.png)
